Boc-orn(Z)-osu chemical structure and properties
Boc-orn(Z)-osu chemical structure and properties
An In-Depth Technical Guide to Nα-Boc-Nδ-Z-L-ornithine N-hydroxysuccinimide ester (Boc-Orn(Z)-OSu)
Abstract
This technical guide provides a comprehensive overview of Nα-Boc-Nδ-Z-L-ornithine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Orn(Z)-OSu. It is a critical building block in synthetic peptide chemistry, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This document details its chemical structure, physicochemical properties, and the strategic importance of its orthogonal protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Z) group. We present detailed methodologies for its synthesis from the parent acid, Boc-Orn(Z)-OH, and its subsequent application in peptide coupling reactions, leveraging the highly reactive N-hydroxysuccinimide (OSu) ester for efficient amide bond formation. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis, offering field-proven insights into the causality behind experimental choices and protocols.
Introduction: The Strategic Importance of Boc-Orn(Z)-OSu
The precise, stepwise assembly of amino acids into a defined sequence is the foundation of peptide science.[1] This endeavor relies on a sophisticated toolbox of amino acid derivatives equipped with temporary protecting groups to prevent unwanted side reactions, such as polymerization.[2] Boc-Orn(Z)-OSu is a specialized derivative of the non-proteinogenic amino acid L-ornithine, designed for optimal performance in peptide synthesis.[1]
Its structure is a confluence of four key chemical moieties, each with a distinct and vital function:
-
L-Ornithine (Orn): The core amino acid structure, providing a unique side chain with a primary amine that is often exploited for creating cyclic peptides or other complex modifications.[1][3]
-
tert-Butyloxycarbonyl (Boc) Group: A temporary protecting group for the α-amino function. Its key feature is its lability under acidic conditions (e.g., trifluoroacetic acid, TFA), which allows for the sequential elongation of the peptide chain from the N-terminus.[4][5]
-
Benzyloxycarbonyl (Z or Cbz) Group: A semi-permanent protecting group for the δ-amino function on the ornithine side chain.[3][6] It is stable to the acidic conditions used for Boc removal but can be cleaved using distinct methods, most commonly catalytic hydrogenolysis.[5] This differential stability is the cornerstone of its utility.
-
N-hydroxysuccinimide ester (OSu): An activated form of the C-terminal carboxylic acid. OSu esters are highly reactive towards nucleophilic attack by primary amines, facilitating efficient and rapid peptide bond formation with minimal racemization.[7][8][9] The N-hydroxysuccinimide released as a byproduct is water-soluble, simplifying purification.[10]
The strategic combination of these groups makes Boc-Orn(Z)-OSu a highly valuable reagent for introducing ornithine into a peptide sequence with precise control over all reactive sites.
Chemical Structure and Physicochemical Properties
The molecular architecture of Boc-Orn(Z)-OSu is central to its function. The diagram below illustrates the spatial arrangement of its constituent protecting and activating groups around the L-ornithine core.
Caption: Chemical Structure of Boc-Orn(Z)-OSu.
The key physicochemical properties of Boc-Orn(Z)-OSu are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | (S)-2,5-dioxopyrrolidin-1-yl 5-(benzyloxycarbonylamino)-2-(tert-butoxycarbonylamino)pentanoate | [11] |
| CAS Number | 57225-25-9 | [11][12][13] |
| Molecular Formula | C₂₂H₂₉N₃O₈ | [12][13] |
| Molecular Weight | 463.49 g/mol | [11][13] |
| Appearance | White to off-white powder | [13] |
| Melting Point | 134-141 °C | [13] |
| Purity | Typically ≥96% (HPLC), ≥97% | [11][13] |
| Optical Rotation | [a]D20 = -26 ± 2º (c=1 in DMF) | [13] |
| Storage | Store at 0-8°C or -20°C, desiccated | [13][14] |
| InChI Key | AQJOXCKZJOXIAK-INIZCTEOSA-N | [11] |
The Orthogonal Protection Strategy: Causality and Control
The primary advantage of Boc-Orn(Z)-OSu lies in its orthogonal protection scheme, which allows for the selective deprotection of one amino group in the presence of the other.[6][15] This is not merely a convenience but a fundamental requirement for advanced peptide synthesis, enabling complex modifications such as side-chain labeling, branching, or on-resin cyclization.[6][15]
Expertise in Action: Why this Specific Combination?
-
Nα-Boc Protection: The Boc group is the cornerstone of the "Boc/Bzl" SPPS strategy.[4][16] It is stable to the basic conditions and nucleophiles often encountered during peptide coupling. Its removal requires a strong acid, typically neat TFA or HCl in dioxane. This deprotection step is performed repeatedly after each coupling cycle to expose the N-terminal amine for the next amino acid addition.[16]
-
Nδ-Z Protection: The Z group is stable to the strong acids used for Boc removal, ensuring the side-chain amine remains protected throughout the entire chain assembly process.[2][6] This prevents the side-chain amine from reacting with activated carboxyl groups, which would lead to undesired branched peptide impurities. The Z group is typically removed during the final cleavage step from the resin, often simultaneously with the benzyl-based side-chain protecting groups of other amino acids, via methods like catalytic hydrogenation or strong acids like anhydrous HF.[6]
This two-tiered system provides chemists with complete control over the reactivity of the ornithine residue.
Caption: Orthogonal deprotection workflow in Boc-SPPS.
Synthesis and Characterization
Boc-Orn(Z)-OSu is not typically synthesized during peptide synthesis but is prepared beforehand from its corresponding carboxylic acid, Nα-Boc-Nδ-Z-L-ornithine (Boc-Orn(Z)-OH). The conversion to the N-hydroxysuccinimide ester is a classic activation step.
Authoritative Grounding: The most common and field-proven method involves the use of a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC).[8][17]
Caption: Synthesis of Boc-Orn(Z)-OSu from Boc-Orn(Z)-OH.
Detailed Synthesis Protocol
This protocol is adapted from established procedures.[17]
-
Preparation: Dissolve Boc-Orn(Z)-OH (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in a suitable anhydrous solvent, such as ethyl acetate or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath. This is a critical step to minimize potential side reactions and racemization during the activation process.
-
Activation: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.05 eq) to the cooled solution. The reaction is typically allowed to stir at 0°C for 1-2 hours and then warmed to room temperature to proceed overnight.
-
Work-up: A white precipitate of the byproduct, dicyclohexylurea (DCU), will form. Remove the DCU by filtration.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, often a gummy semi-solid, can be purified by recrystallization (e.g., from isopropanol) or flash chromatography to yield pure Boc-Orn(Z)-OSu.[17] The yield for this reaction is typically high, often around 78% or greater.[17]
Characterization
To ensure the integrity of the final product, several analytical techniques are employed:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the presence of all protecting groups and the succinimidyl moiety.
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the successful esterification.
-
HPLC: Used to assess the purity of the compound, with research-grade material typically exceeding 96-98%.[13][18]
Application in Solid-Phase Peptide Synthesis
The primary utility of Boc-Orn(Z)-OSu is as a ready-to-use, activated building block for peptide synthesis. The pre-activated OSu ester offers a significant advantage over in-situ activation methods by providing more reliable and often faster coupling kinetics.[8][19]
Detailed Coupling Protocol (Boc-SPPS)
The following is a generalized workflow for coupling Boc-Orn(Z)-OSu to a resin-bound peptide chain with a free N-terminal amine (H₂N-Peptide-Resin).
-
Resin Preparation: Swell the peptide-resin in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating it with TFA in DCM (typically 25-50% v/v) for 20-30 minutes.
-
Washing: Thoroughly wash the resin with DCM to remove residual TFA, followed by a neutralization wash with a solution of a hindered base like N,N-diisopropylethylamine (DIPEA) in DCM (e.g., 5% DIPEA). Finally, wash extensively with DCM and DMF to prepare for coupling.
-
Coupling Reaction:
-
Dissolve Boc-Orn(Z)-OSu (1.5-3.0 eq relative to the resin substitution) in DMF.
-
Add the solution to the swelled, deprotected peptide-resin.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation. The progress can be monitored using a qualitative test (e.g., the Kaiser test) to check for the disappearance of free primary amines.
-
-
Post-Coupling Wash: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and the NHS byproduct.
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Trustworthiness through Self-Validation: The use of a pre-activated species like Boc-Orn(Z)-OSu provides a more controlled and reproducible coupling step compared to in-situ activation, where the stability of the active intermediate can be a variable. The high reactivity ensures that the coupling reaction typically proceeds to completion, which can be validated at each step with a Kaiser test, ensuring the integrity of the final peptide.[7]
Safety and Handling
As with all chemical reagents, proper safety precautions are essential.
-
General Handling: Boc-Orn(Z)-OSu should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: The compound is moisture-sensitive due to the reactive ester. It should be stored under desiccated conditions in a tightly sealed container, typically at refrigerated (2-8°C) or frozen (-20°C) temperatures to ensure long-term stability.[13]
-
Disposal: Dispose of chemical waste according to local, state, and federal regulations.
Researchers should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before use.[11]
Conclusion
Nα-Boc-Nδ-Z-L-ornithine N-hydroxysuccinimide ester is a sophisticated and highly effective chemical tool for peptide synthesis. Its value is derived from the synergy of its components: an orthogonally protected amino acid core and a highly reactive C-terminal ester. This combination affords chemists precise control over peptide chain elongation and side-chain modification, minimizing undesirable side reactions and maximizing synthetic efficiency. Understanding the underlying principles of its design and application, as detailed in this guide, empowers researchers to leverage this reagent to its full potential in the development of novel peptide therapeutics, diagnostics, and research tools.
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